molecular formula C23H28ClNO5 B190152 Isochromophilone VI CAS No. 167173-91-3

Isochromophilone VI

Cat. No. B190152
M. Wt: 433.9 g/mol
InChI Key: ZQLIAKJHIRHCFA-XIIQHIPDSA-N
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Description

Isochromophilone VI is an azaphilone . It is a natural product found in Penicillium multicolor and Arcopilus aureus . The molecular formula of Isochromophilone VI is C23H28ClNO5 .


Synthesis Analysis

During the biosynthesis of sclerotiorin-like metabolites in Penicillium meliponae, the knockout of the sclA (highly reducing PKS) and sclI (non-reducing PKS) genes resulted in mutants with loss of mycelial pigmentation and terminated the biosynthesis of sclerotiorin-like metabolites, including Isochromophilone VI .


Molecular Structure Analysis

The molecular weight of Isochromophilone VI is 433.9 g/mol . The IUPAC name is [(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate .


Physical And Chemical Properties Analysis

Isochromophilone VI is a solid substance . It has a SMILES string representation of CCC@H\\C=C(C)\\C=C\\C1=CC2=C(Cl)C(=O)C@(OC(=O)C)C(=O)C2=CN1CCO .

Scientific Research Applications

1. Isochromophilone VI as a GABA-Containing Metabolite

Isochromophilone VI is a unique γ-amino butyric acid (GABA) containing metabolite. This discovery marks the first occurrence of a GABA-containing metabolite in the isochromophilone structure class, as identified in a study focusing on Isochromophilone IX from a Penicillium species (Michael et al., 2003).

2. Inhibitory Effects on Acyl-CoA: Cholesterol Acyltransferase

Isochromophilone VI has been isolated as one of the inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT). Its structure was elucidated through spectroscopic analyses, and it demonstrated significant inhibitory effects on ACAT activity in enzyme assays using rat liver microsomes (Arai et al., 1995).

3. Cytotoxic Effects on Human Cancer Cell Lines

Isochromophilone VI, isolated from the cultures of an endophytic fungus Diaporthe sp., was tested for its cytotoxicities against human cancer cell lines. It showed moderate inhibitory effects on these cell lines, making it a compound of interest in cancer research (Zang et al., 2012).

Safety And Hazards

The safety data sheet for Isochromophilone VI indicates that it is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The hazard statements include H301, and the precautionary statements include P301 + P310 .

properties

IUPAC Name

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-2-(2-hydroxyethyl)-7-methyl-6,8-dioxoisoquinolin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO5/c1-6-14(2)11-15(3)7-8-17-12-18-19(13-25(17)9-10-26)21(28)23(5,30-16(4)27)22(29)20(18)24/h7-8,11-14,26H,6,9-10H2,1-5H3/b8-7+,15-11+/t14-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLIAKJHIRHCFA-XIIQHIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CN1CCO)(C)OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CN1CCO)(C)OC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347091
Record name Isochromophilone VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochromophilone VI

CAS RN

167173-91-3
Record name Isochromophilone VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167173913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isochromophilone VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167173-91-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
EMF Lucas, MC Castro, JA Takahashi - Brazilian Journal of …, 2007 - SciELO Brasil
… The resulting ethyl acetate extract was chemically fractionated leading to the isolation of three metabolites pencolide, sclerotiorin and isochromophilone VI. The antimicrobial disc assay …
Number of citations: 96 www.scielo.br
N Jansen, B Ohlendorf, A Erhard, T Bruhn… - Marine Drugs, 2013 - mdpi.com
… Another side chain, a (2E)-3-methylpent-2-enedioic acid, was linked by an ester bond as found in the helicusins and a hydroxyethyl moiety as described for isochromophilone VI [9]. …
Number of citations: 40 www.mdpi.com
JA Takahashi, MCM de Castro, GG Souza… - Journal de Mycologie …, 2008 - Elsevier
… A sclerotiorin-like compound, isochromophilone VI (2), showing … Isochromophilone VI was reported to be able to inhibit … C NMR data for sclerotiorin, isochromophilone VI and pencolide …
Number of citations: 68 www.sciencedirect.com
LY Zang, W Wei, T Wang, Y Guo, RX Tan… - Natural products and …, 2012 - Springer
… isochromophilone VI (5) except for a monosubstituted benzene ring signals [δ 7.26 (m, 1H), 7.32 (m, 2H), 7.10 (d, 7.0, 2H)] in 1, which suggested that the 2'-OH in isochromophilone VI (5…
Number of citations: 22 link.springer.com
AP Michael, EJ Grace, M Kotiw… - Australian Journal of …, 2003 - research.usq.edu.au
… Isochromophilone IX displays a specific rotation with the same sign as isochromophilone VI. It was found that isochromophilone represents the first occurrence of an γ-amino butyric acid …
Number of citations: 38 research.usq.edu.au
S Bang, SH Shim - Korean Journal of Pharmacognosy, 2019 - koreascience.kr
… 분리된 화합물들은 spectral data를 바탕으로 각각 piceol(1), cyclo(L-Pro-L-Val)(2), isochromophilone VI(3) 및 dicitrinin A(4)로 동정하였다. 분리된 화합물들이 알려진 물 질이긴 하지만, …
Number of citations: 0 koreascience.kr
C Pavesi, V Flon, G Genta-Jouve, E Pramil… - Colorants, 2023 - mdpi.com
… hirayamae was performed and led to the detection of known alkaloids azaphilones such as penazaphilone D, penazaphilone F, isochromophilone VI and sclerketide E as well as new …
Number of citations: 1 www.mdpi.com
N Arai, K Shiomi, H Tomoda, N Tabata… - The Journal of …, 1995 - jstage.jst.go.jp
Strain FO-3216 was originally isolated from a soil sample collected at Shirokane, Minato-ku, Tokyo, Japan. For the identification of the fungus, Czapek yeast extract agar (CYA), malt …
Number of citations: 84 www.jstage.jst.go.jp
TF Sousa, MB de Araújo Júnior, EG Peres… - Archives of …, 2023 - Springer
… From this extract, it was possible to isolate the metabolite isochromophilone VI (5) (Supplementary … Isochromophilone VI and sclerotioramine were identified based on 1D and 2D NMR …
Number of citations: 4 link.springer.com
T Lu, Y Liu, L Zhou, Q Liao, Y Nie, X Wang… - Frontiers in …, 2023 - frontiersin.org
… The isolation and elucidation of the azaphilone alkaloids sclerotioramine, isochromophilone VI, and isochromophilone IX verified the effectiveness of our alkaloids “hunting” pipeline. As …
Number of citations: 1 www.frontiersin.org

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